

# A Comprehensive Technical Guide to 1-(2,4-Difluorophenyl)piperazine

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## Compound of Interest

Compound Name: 1-(2,4-Difluorophenyl)piperazine

Cat. No.: B037559

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CAS Number: 115761-79-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(2,4-difluorophenyl)piperazine**, a versatile building block in medicinal chemistry. This document consolidates essential information regarding its physicochemical properties, synthesis, spectroscopic data, biological significance, and safety protocols to support its application in research and drug development.

## Physicochemical Properties

**1-(2,4-Difluorophenyl)piperazine** is a solid, typically appearing as white crystals or a crystalline powder. Its chemical structure features a piperazine ring attached to a 2,4-difluorophenyl group, a combination that imparts unique properties relevant to its use as a scaffold in drug design. The fluorine substitutions are known to enhance metabolic stability and binding affinity in various biological targets.

Table 1: Physicochemical Data for **1-(2,4-Difluorophenyl)piperazine**

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>12</sub> F <sub>2</sub> N <sub>2</sub>
Molecular Weight	198.21 g/mol
Appearance	White crystals or crystalline powder
Melting Point	74-76 °C
Boiling Point	100 °C at 0.375 mmHg
Density	1.192 ± 0.06 g/cm <sup>3</sup>
Flash Point	108-111°C/0.2mm
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon)

## Synthesis and Experimental Protocols

The synthesis of N-arylpiperazines such as **1-(2,4-difluorophenyl)piperazine** is a well-established process in organic chemistry. A common and effective method is the nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction.

### Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of **1-(2,4-difluorophenyl)piperazine**.

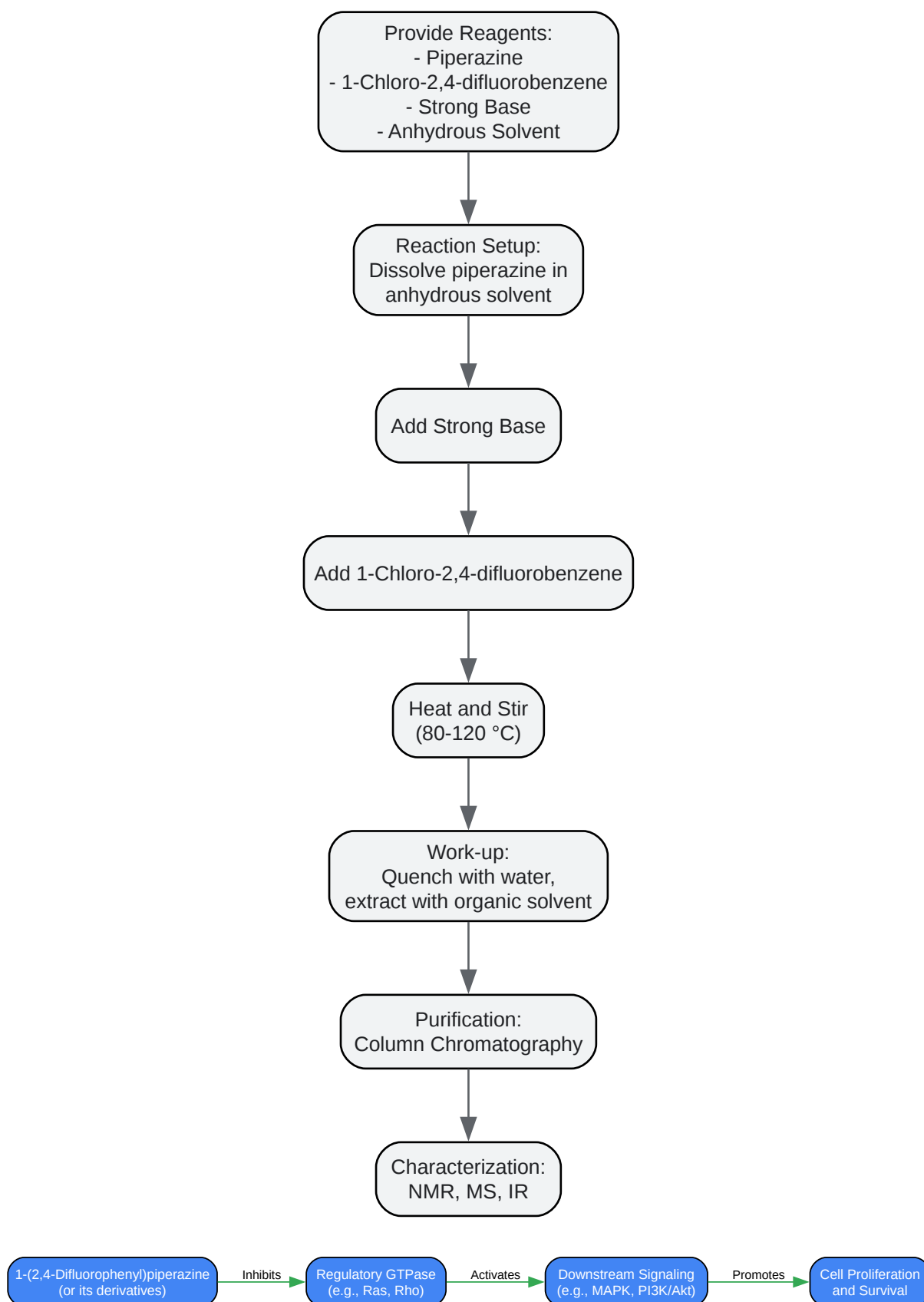
Materials:

- Piperazine
- 1,2,4-trifluorobenzene or 1-chloro-2,4-difluorobenzene
- A strong base (e.g., Sodium tert-butoxide, Potassium carbonate)
- Anhydrous organic solvent (e.g., Dimethylformamide (DMF), Dioxane)
- Hydrochloric acid (for salt formation, if desired)

- Ethyl acetate
- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve an excess of piperazine in an anhydrous organic solvent such as DMF.
- **Addition of Base:** Add a strong base, such as sodium tert-butoxide, to the reaction mixture.
- **Addition of Electrophile:** Slowly add 1-chloro-2,4-difluorobenzene to the mixture at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
- **Characterization:** The final product's identity and purity should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.



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